4-Amino-1-(4-fluorophenyl)-1h-indazole
CAS No.: 913002-87-6
VCID: VC14284887
Molecular Formula: C13H10FN3
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Amino-1-(4-fluorophenyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its structural features, which include an amino group and a fluorophenyl moiety attached to the indazole ring. These structural elements are crucial for its potential applications in drug development. Biological ActivitiesIndazole derivatives, including 4-Amino-1-(4-fluorophenyl)-1H-indazole, have been explored for various biological activities due to their versatility in medicinal chemistry. These activities include:
|
---|---|
CAS No. | 913002-87-6 |
Product Name | 4-Amino-1-(4-fluorophenyl)-1h-indazole |
Molecular Formula | C13H10FN3 |
Molecular Weight | 227.24 g/mol |
IUPAC Name | 1-(4-fluorophenyl)indazol-4-amine |
Standard InChI | InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2 |
Standard InChIKey | NVGHFZDQPBOQFZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)F)N |
PubChem Compound | 24938058 |
Last Modified | Nov 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume